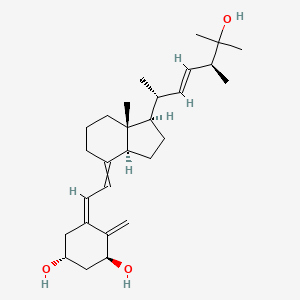
(2S,3S)-N-((2S,3R)-3-Hydroxy-1-(N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)acetamido)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(methylamino)pentanamido)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxomicin is a naturally occurring selective proteasome inhibitor with significant anti-inflammatory activity. It was originally discovered in 1992 and has since been studied extensively for its potential therapeutic applications. Epoxomicin is known for its ability to induce Parkinson’s-like symptoms in rats when injected, making it a valuable tool in neurological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epoxomicin can be synthesized through a series of chemical reactions involving the formation of an epoxy-ketone structure. The synthesis typically involves the use of chiral ligands and catalytic asymmetric epoxidation methods, such as the Sharpless and Jacobsen–Katsuki methods. These methods employ metals with chiral ligands to achieve the desired stereochemistry .
Industrial Production Methods: The industrial production of epoxomicin involves large-scale synthesis using robust and efficient methods. The process includes the catalytic asymmetric epoxidation of intermediates, followed by ring-opening reactions with various nucleophiles. This approach ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Epoxomicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxy-ketone structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions.
Common Reagents and Conditions: Common reagents used in the reactions of epoxomicin include chiral ligands, metals, and nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the epoxy-ketone structure .
Major Products: The major products formed from the reactions of epoxomicin include various derivatives with modified functional groups. These derivatives are often used as probes in proteasome activity assays and other biochemical studies .
Aplicaciones Científicas De Investigación
Epoxomicin has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study proteasome activity and protein degradation pathways.
Biology: Investigates the role of proteasomes in cellular processes such as cell cycle progression, apoptosis, and antigen presentation.
Medicine: Explores potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Epoxomicin exerts its effects by selectively inhibiting the proteasome, a multicatalytic protease complex responsible for degrading ubiquitinated proteins. The compound covalently binds to the catalytic subunits of the proteasome, primarily inhibiting the chymotrypsin-like activity. This inhibition disrupts protein degradation, leading to the accumulation of misfolded proteins and subsequent cellular stress .
Comparación Con Compuestos Similares
- Lactacystin
- Peptide vinyl sulfone NLVS
- Carfilzomib (a derivative of epoxomicin)
Epoxomicin’s unique structure and high selectivity make it a valuable tool in both research and therapeutic applications.
Propiedades
IUPAC Name |
2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIDQKFVLKMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)


![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)
